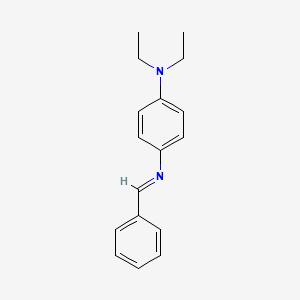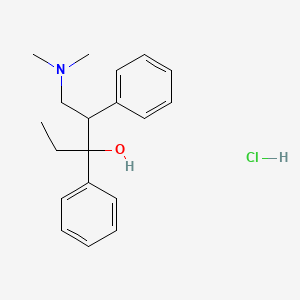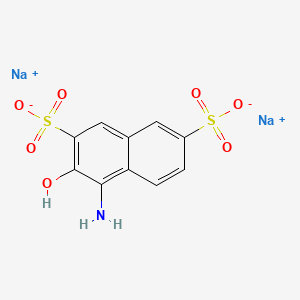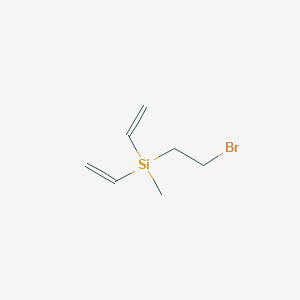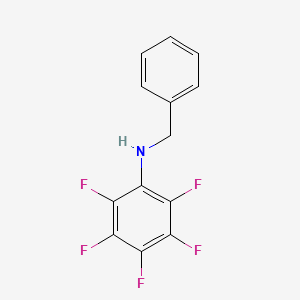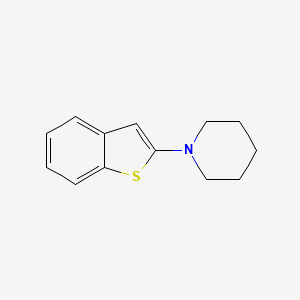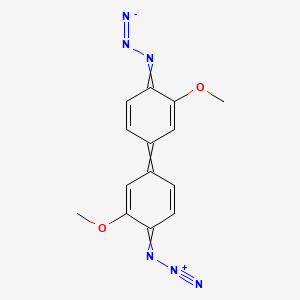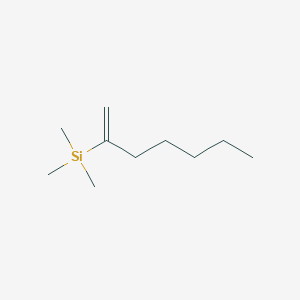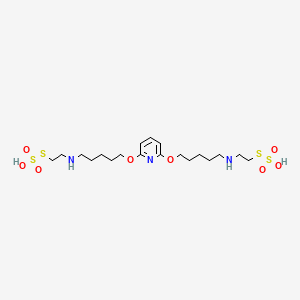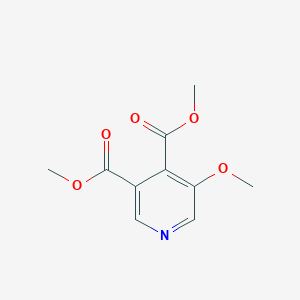
Dimethyl 5-methoxypyridine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-methoxypyridine-3,4-dicarboxylate is a heterocyclic organic compound with the molecular formula C10H11NO5. This compound is characterized by a pyridine ring substituted with methoxy and dicarboxylate groups. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-methoxypyridine-3,4-dicarboxylate typically involves the esterification of 5-methoxypyridine-3,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 5-methoxypyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-formylpyridine-3,4-dicarboxylate or 5-carboxypyridine-3,4-dicarboxylate.
Reduction: Formation of 5-methoxypiperidine-3,4-dicarboxylate.
Substitution: Formation of 5-halopyridine-3,4-dicarboxylate derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 5-methoxypyridine-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-methoxypyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate signal transduction pathways, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Dimethyl 5-methoxypyridine-3,4-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 2,6-pyridinedicarboxylate: Similar in structure but differs in the position of the methoxy group.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Contains ethyl groups instead of methyl groups and has different substitution patterns on the pyridine ring.
Uniqueness: The unique positioning of the methoxy and dicarboxylate groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
39603-39-9 |
|---|---|
Fórmula molecular |
C10H11NO5 |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
dimethyl 5-methoxypyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO5/c1-14-7-5-11-4-6(9(12)15-2)8(7)10(13)16-3/h4-5H,1-3H3 |
Clave InChI |
HJHYHIRSJQFKEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CN=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
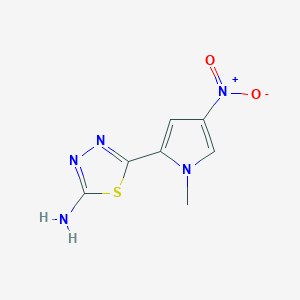
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
